2-[1-(Methylamino)cyclobutyl]ethanol
Description
Contextualization of the Cyclobutane (B1203170) and Methylamino Scaffolds in Synthetic Chemistry Research
The cyclobutane scaffold, a four-membered carbocyclic ring, has garnered significant attention in medicinal chemistry. Its rigid, puckered conformation allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can selectively interact with biological targets. The inclusion of a cyclobutane ring can enhance metabolic stability, improve pharmacokinetic profiles, and serve as a non-planar bioisostere for aromatic rings. growingscience.comorganic-chemistry.org Its unique three-dimensional structure provides opportunities for creating novel chemical entities that occupy previously unexplored chemical space. growingscience.com Synthetic strategies to access substituted cyclobutanes are an active area of research, with methods such as [2+2] cycloadditions and ring expansions of smaller carbocycles being prominent. achemblock.comcognitoedu.org
The methylamino group, a primary amine with a methyl substituent, is a fundamental functional group in organic chemistry and is a key component in a vast number of pharmaceuticals and biologically relevant molecules. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, making it a crucial site for chemical reactions and molecular interactions. tandfonline.com In drug design, the methylamino group can participate in hydrogen bonding and ionic interactions with biological receptors, which is often essential for a molecule's therapeutic effect. nih.gov The presence and position of the methyl group can also influence a molecule's lipophilicity and metabolic fate. rsc.org
Rationale for Comprehensive Academic Investigation of 2-[1-(Methylamino)cyclobutyl]ethanol
The rationale for a thorough investigation of this compound stems from the synergistic potential of its constituent parts. The combination of a conformationally restricted cyclobutane core with a polar amino alcohol side chain presents a unique molecular framework. The 1,1-disubstitution pattern on the cyclobutane ring, where both the methylamino and the ethanol (B145695) groups are attached to the same carbon atom, creates a sterically defined quaternary center. This specific arrangement is of interest for exploring structure-activity relationships in various chemical and biological systems.
The presence of both a secondary amine and a primary alcohol offers multiple points for further chemical modification, making this compound a potentially valuable building block for the synthesis of more complex molecules. The interplay between the rigidity of the cyclobutane ring and the flexibility of the ethanolamine (B43304) side chain could lead to compounds with novel conformational properties and biological activities.
Scope and Objectives of Current Research Trajectories concerning this compound
Given that this compound is a relatively under-researched compound, current research trajectories are likely focused on fundamental characterization and exploration of its synthetic utility. Key objectives would include:
Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis is the first critical step. Research would likely focus on methods for constructing the 1,1-disubstituted cyclobutane core and introducing the methylamino and ethanol functionalities. A plausible, though not yet published, synthetic approach could involve the reaction of a suitable cyclobutanone (B123998) precursor with methylamine (B109427) to form an enamine, followed by nucleophilic addition of a two-carbon unit and subsequent reduction. Another potential route could be the ring-opening of a cyclobutane-fused epoxide with methylamine.
Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's properties is essential. This would involve determining its physical state, solubility, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its structure and provide a detailed electronic and vibrational profile. Due to the lack of publicly available experimental data, predicted properties are presented in the tables below. These predictions are based on computational models and should be considered as theoretical estimates.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | Approx. 190-210 °C |
| Melting Point | Not available |
| Density | Approx. 0.95-1.05 g/cm³ |
| pKa (amine) | Approx. 9.5-10.5 |
Hypothetical Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the methyl group protons (singlet), the methylene (B1212753) protons of the ethanol group (triplet), the hydroxyl proton (broad singlet), the amine proton (broad singlet), and the cyclobutane ring protons (multiplets). |
| ¹³C NMR | Resonances for the methyl carbon, the two carbons of the ethanol group, the quaternary carbon of the cyclobutane ring, and the other three carbons of the cyclobutane ring. |
| FT-IR (cm⁻¹) | Broad O-H stretch (approx. 3300-3500), N-H stretch (approx. 3300-3400), C-H stretches (approx. 2850-2960), C-N stretch (approx. 1000-1250), and C-O stretch (approx. 1050-1150). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a hydroxyl group (M-17), or cleavage of the ethanol side chain. |
Exploration of Reactivity and Synthetic Applications: Investigating the chemical reactivity of the amine and alcohol functional groups would be a primary focus. This could involve reactions such as acylation, alkylation, oxidation, and formation of derivatives. The goal would be to demonstrate the utility of this compound as a versatile intermediate for the synthesis of a library of new compounds.
Preliminary Biological Screening: Given the prevalence of cyclobutane and amino alcohol motifs in bioactive molecules, it is plausible that this compound and its derivatives would be screened for various biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[1-(methylamino)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-7(5-6-9)3-2-4-7/h8-9H,2-6H2,1H3 |
InChI Key |
HPVADZZJBGIOSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Methylamino Cyclobutyl Ethanol
De Novo Synthetic Routes to 2-[1-(Methylamino)cyclobutyl]ethanol
The de novo synthesis of this compound necessitates the construction of the cyclobutane (B1203170) ring and the concurrent or subsequent introduction of the required functional groups. While specific literature on the direct synthesis of this exact molecule is limited, several established methodologies for constructing functionalized cyclobutanes can be adapted.
A plausible retrosynthetic analysis suggests disconnecting the molecule at the C1-C2 bond of the ethanol (B145695) side chain and the C-N bond, leading to a cyclobutanone (B123998) precursor. A common and effective method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. For instance, the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene can yield a cyclobutanone.
Another approach involves the ring expansion of a cyclopropane (B1198618) derivative. For example, a suitably functionalized cyclopropylcarbinyl system can undergo rearrangement to form a cyclobutanone.
Once the cyclobutanone core is established, the remaining functionalities can be introduced. The ethanol side chain can be installed via a Wittig reaction or a Grignard addition to the carbonyl group, followed by hydroboration-oxidation or other methods to achieve the desired hydroxymethyl group. The methylamino group at the C1 position can be introduced through reductive amination of the cyclobutanone with methylamine (B109427).
Stereoselective Synthesis Strategies for Chiral Forms of this compound
The C1 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic routes is crucial for accessing single enantiomers, which often exhibit different biological activities.
Several strategies can be employed to achieve stereoselectivity:
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as the [2+2] cycloaddition or a nucleophilic addition to the cyclobutanone. The auxiliary is subsequently removed to yield the chiral product.
Chiral Catalysts: Asymmetric catalysis offers an efficient route to chiral molecules. For example, a chiral Lewis acid or a transition metal complex can catalyze a [2+2] cycloaddition or a reductive amination enantioselectively.
Resolution: A racemic mixture of this compound or a key intermediate can be separated into its individual enantiomers through classical resolution with a chiral resolving agent or by chiral chromatography.
A potential stereoselective route could involve the asymmetric reduction of a precursor ketone or the enantioselective addition of a nucleophile to a cyclobutanone. Biocatalysis, using enzymes such as ketoreductases or transaminases, can also be a powerful tool for achieving high enantioselectivity.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be adjusted include:
| Parameter | Effect on Reaction |
| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions and decomposition. |
| Solvent | The polarity and coordinating ability of the solvent can significantly impact reaction rates and the solubility of reactants and intermediates. |
| Catalyst | The choice and loading of the catalyst can dramatically affect the reaction's efficiency and selectivity. |
| Reagent Stoichiometry | The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product yield and prevent degradation. |
For a multi-step synthesis, purification of intermediates at each stage is crucial for obtaining a high-purity final product. Techniques such as column chromatography, recrystallization, and distillation are commonly employed.
Mechanistic Insights into Key Bond-Forming Steps
Understanding the mechanisms of the key bond-forming steps is fundamental for rational reaction design and optimization.
[2+2] Cycloaddition: The mechanism of [2+2] cycloadditions can be either concerted or stepwise, often involving diradical or zwitterionic intermediates, depending on the nature of the reactants and the reaction conditions (thermal or photochemical).
Reductive Amination: This reaction typically proceeds through the formation of an imine or enamine intermediate from the reaction of the ketone with the amine, which is then reduced in situ. The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) can influence the reaction's outcome.
Grignard Reaction: The addition of a Grignard reagent to a carbonyl group involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon, forming a new carbon-carbon bond.
Computational studies can provide valuable insights into reaction pathways, transition state energies, and the origins of stereoselectivity, aiding in the development of more efficient synthetic routes.
Precursor Design and Synthesis for this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. This requires flexible synthetic routes that can accommodate variations in the cyclobutane ring, the amino group, and the hydroxyl moiety.
Exploration of Cyclobutane Ring Formation Precursors
The diversity of cyclobutane ring precursors is key to generating a range of analogues. Different substitution patterns on the cyclobutane ring can be achieved by using appropriately substituted alkenes and ketenes in a [2+2] cycloaddition.
| Precursor Type | Resulting Cyclobutane Structure |
| Substituted Alkenes | Allows for the introduction of various substituents at different positions on the cyclobutane ring. |
| Substituted Ketenes | Enables the introduction of substituents at the carbon atom adjacent to the carbonyl group in the resulting cyclobutanone. |
| Bicyclobutanes | Ring-opening reactions of bicyclobutanes with various nucleophiles can provide access to a wide array of functionalized cyclobutanes. |
The choice of precursors will be dictated by their commercial availability, ease of synthesis, and compatibility with the desired reaction conditions.
Approaches to Introducing the Methylamino and Hydroxyl Moieties
The methods for introducing the methylamino and hydroxyl groups can be varied to produce a range of analogues.
Amino Group Variation: Instead of methylamine, other primary or secondary amines can be used in the reductive amination step to generate analogues with different N-substituents.
Hydroxyl Group Variation: The ethanol side chain can be modified by using different Grignard reagents or other organometallic nucleophiles in the addition to the cyclobutanone. Alternatively, the hydroxyl group can be derivatized to form ethers, esters, or other functional groups.
The chemoselectivity of these transformations is an important consideration, especially when other functional groups are present in the molecule. Protecting group strategies may be necessary to mask reactive sites and ensure that the desired transformations occur at the intended positions.
Functional Group Transformations and Derivatization of this compound
The strategic modification of this compound leverages established principles of organic synthesis. The presence of both a nucleophilic amine and a hydroxyl group allows for selective reactions, often controlled by the choice of reagents and reaction conditions.
The primary alcohol moiety is a versatile functional group that can undergo several key transformations, including esterification, etherification, and oxidation. These reactions are fundamental in altering the polarity, steric profile, and chemical properties of the parent molecule.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. Reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) typically proceeds efficiently to yield the corresponding ester. Alternatively, Fischer esterification, involving heating with a carboxylic acid in the presence of a strong acid catalyst, can be employed. Transesterification, where the alcohol displaces another alcohol from an existing ester, is also a viable method, sometimes facilitated by enzymatic catalysts.
Etherification: Formation of an ether linkage can be achieved via the Williamson ether synthesis. This two-step process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a potent nucleophile, the alkoxide. This intermediate subsequently reacts with an alkyl halide through a nucleophilic substitution reaction to form the desired ether.
Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. The use of stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will result in the formation of the corresponding carboxylic acid.
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester |
| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Ether |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | Carboxylic Acid |
The secondary amine in this compound is nucleophilic and can participate in a variety of bond-forming reactions at the nitrogen atom.
N-Acylation: The methylamino group readily reacts with acyl chlorides or acid anhydrides to form N-amides. This reaction is typically fast and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom produces a tertiary amine. This is accomplished by treating the parent compound with an alkyl halide. Care must be taken as over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt.
N-Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base yields a stable N-sulfonamide derivative.
N-Demethylation: While less common as a simple derivatization, the removal of the methyl group is a known transformation for N-methylamines, which would convert the secondary amine into a primary amine. This typically requires specialized reagents designed for N-dealkylation.
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl) | N-Amide |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Sulfonamide |
The cyclobutane ring is a strained four-membered carbocycle. Compared to the hydroxyl and methylamino functional groups, the cyclobutane ring is significantly less reactive and its transformation generally requires more energetic conditions.
Under standard synthetic conditions used for modifying the alcohol or amine groups, the cyclobutane ring is expected to remain intact. Ring-opening reactions of cyclobutanes are possible but typically require conditions such as high temperatures (pyrolysis) or transition-metal catalysis, which can lead to complex product mixtures or decomposition. Due to the high activation energy associated with C-C bond cleavage in the ring, such transformations are not common for routine derivatization and would likely require a highly specialized synthetic approach that is compatible with the other functional groups present in the molecule.
Advanced Structural and Conformational Investigations of 2 1 Methylamino Cyclobutyl Ethanol
Detailed Spectroscopic Analysis for Elucidating Conformational Preferences
Spectroscopic methods are paramount in determining the intricate structural details of 2-[1-(Methylamino)cyclobutyl]ethanol in various states. These techniques provide insights into the spatial arrangement of atoms and the dynamics of the molecule.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the constitution and configuration of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) of the methylene (B1212753) protons in the cyclobutyl ring and the ethanol (B145695) side chain would be of particular interest. The coupling constants (J-values) between adjacent protons would help in determining the dihedral angles and thus the preferred conformation of the cyclobutyl ring and the orientation of the ethanol substituent. The presence of the chiral center would render the methylene protons diastereotopic, leading to more complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing the number of unique carbon environments. The chemical shifts of the cyclobutyl carbons and the carbons of the side chain would be indicative of their electronic environment.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, as specific experimental data is not publicly available.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| -OH | 2.5-4.0 | broad singlet | - |
| -CH₂- (ethanol) | 3.6-3.8 | multiplet | - |
| -CH₂- (ethanol) | 1.7-1.9 | multiplet | - |
| N-CH₃ | 2.4 | singlet | - |
| N-H | 1.5-2.5 | broad singlet | - |
| Cyclobutyl-H | 1.8-2.2 | multiplet | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups and their local environment. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The position and shape of these bands can indicate the extent of intra- and intermolecular hydrogen bonding. C-H stretching vibrations of the methyl and cyclobutyl groups would appear around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the O-H and N-H stretches are often weak in Raman, the C-C and C-H vibrations of the cyclobutyl ring and the aliphatic chain would be expected to show strong signals. The symmetric vibrations of the cyclobutyl ring would be particularly Raman active and could provide insights into the ring's conformation.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| N-H | Stretching | 3300-3500 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C-O | Stretching | 1050-1200 |
| C-N | Stretching | 1000-1200 |
Chiroptical Properties and Enantiomeric Purity Assessment in Stereoselective Synthesis
As this compound is a chiral molecule, the study of its chiroptical properties is essential for assigning its absolute configuration and for determining the enantiomeric purity of synthesized samples.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known stereochemistry. The chromophores in this compound, such as the C-N and C-O bonds, would give rise to CD signals in the vacuum ultraviolet (VUV) region.
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. For this compound, a variety of CSPs could be screened for their ability to resolve the two enantiomers. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good separation. The retention times of the two enantiomers would be different, allowing for their quantification and the calculation of the enantiomeric excess.
An illustrative data table for a hypothetical chiral HPLC separation is shown below.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 10.2 | 50 |
| (S)-enantiomer | 12.5 | 50 |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound or a suitable crystalline derivative would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the crystalline lattice and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. To date, no public crystallographic data for this specific compound is available.
Computational Chemistry and Molecular Modeling Studies of 2 1 Methylamino Cyclobutyl Ethanol
Conformational Landscape Exploration via Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment. nih.gov
A crucial component of any MD simulation is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov For a novel molecule like 2-[1-(Methylamino)cyclobutyl]ethanol, a specific force field may not be readily available. In such cases, a general force field, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), can be used. nih.govresearchgate.net
The process of applying a general force field involves assigning atom types to each atom in the molecule and then using the corresponding parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions. These parameters are typically derived from quantum mechanical calculations and experimental data for a wide range of small organic molecules. frontiersin.org To ensure the accuracy of the simulation, it is often necessary to validate the force field by comparing calculated properties, such as the density and heat of vaporization of the pure liquid, with experimental data, if available. For a new molecule, validation might involve comparing the conformational energies from the force field with those from higher-level quantum chemical calculations.
The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. nih.govrsc.org MD simulations are an excellent tool for studying these solvent effects. scirp.org By placing the molecule in a box of explicit solvent molecules, such as water or ethanol (B145695), and running a simulation, one can observe how the interactions with the solvent affect the molecule's preferred shape.
For example, in a polar solvent like water, the molecule may adopt conformations that maximize the exposure of its polar hydroxyl and amino groups to the solvent, allowing for the formation of hydrogen bonds. nih.gov In a nonpolar solvent, the molecule might fold to minimize the exposure of these polar groups. scirp.org The analysis of the MD trajectory can reveal the most populated conformational states and the energetic barriers between them, providing a comprehensive picture of the molecule's conformational landscape in different environments.
| Dihedral Angle | Solvent | Most Populated Angle (degrees) |
|---|---|---|
| HO-C-C-C (cyclobutyl) | Water | 60 (gauche) |
| HO-C-C-C (cyclobutyl) | Cyclohexane | 180 (anti) |
| C-N-C-C (cyclobutyl) | Water | -70 (gauche) |
| C-N-C-C (cyclobutyl) | Cyclohexane | 175 (anti) |
Molecular Docking and Binding Affinity Predictions with Model Protein Targets (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.gov The goal of molecular docking is to identify the binding mode of the ligand and to estimate its binding affinity.
The docking process involves two main steps: first, a search algorithm generates a large number of possible conformations of the ligand within the binding site of the protein. Then, a scoring function is used to evaluate each of these conformations and to rank them based on their predicted binding affinity. researchgate.net A higher score generally indicates a more favorable interaction.
For this compound, a molecular docking study could be performed against a model protein target, for example, an enzyme for which it is hypothesized to be an inhibitor. The results of the docking simulation would provide a plausible binding pose, highlighting the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. mdpi.com The predicted binding affinity, often expressed as a binding energy in kcal/mol, can be used to compare the potential efficacy of this compound with other potential inhibitors. nih.gov
| Parameter | Predicted Value/Interaction |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Hydrogen Bonds | Hydroxyl group with Serine residue |
| Amino group with Aspartic acid residue | |
| Hydrophobic Interactions | Cyclobutyl ring with Leucine and Valine residues |
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling is a critical computational method used to understand how a small molecule, or ligand, binds to its protein target. This analysis identifies the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, that stabilize the ligand-protein complex. Understanding these interactions is fundamental to explaining the molecule's biological activity and for guiding lead optimization efforts.
For this compound, a hypothetical interaction profile can be constructed by docking the molecule into the active site of a plausible protein target. The structural characteristics of this compound, including a hydroxyl group (potential hydrogen bond donor and acceptor), a secondary amine (potential hydrogen bond donor and acceptor), and a cyclobutane (B1203170) ring (a hydrophobic scaffold), suggest it could engage in a variety of interactions.
The puckered nature of the cyclobutane ring can orient the methylamino and ethanol substituents in specific three-dimensional arrangements, which can be crucial for fitting into a well-defined binding pocket. pharmablock.com The cyclobutane scaffold itself can participate in favorable hydrophobic interactions with nonpolar amino acid residues. nih.gov
Illustrative Ligand-Protein Interactions:
To illustrate the potential binding mode of this compound, a molecular docking simulation could be performed with a hypothetical protein target. The results of such a simulation can be summarized in a data table, detailing the specific interactions observed.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Aspartic Acid (ASP) 102 | 2.8 |
| Hydrogen Bond | Methylamino (-NH) | Glutamic Acid (GLU) 55 | 3.1 |
| Hydrophobic Interaction | Cyclobutyl Ring | Leucine (LEU) 89 | 3.9 |
| Hydrophobic Interaction | Cyclobutyl Ring | Valine (VAL) 95 | 4.2 |
| Hydrophobic Interaction | Methyl Group (-CH3) | Isoleucine (ILE) 48 | 4.5 |
This table is for illustrative purposes and represents hypothetical data from a simulated docking study.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. mdpi.com A pharmacophore model can be generated based on the ligand-protein interactions of a known active molecule or a set of active compounds. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net
For this compound, a pharmacophore model could be developed based on its key interaction features within a protein binding site. The essential features would likely include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature.
Hypothetical Pharmacophoric Features of this compound:
Hydrogen Bond Donor (HBD): The secondary amine and the hydroxyl group can both act as hydrogen bond donors.
Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group and the nitrogen of the methylamino group can serve as hydrogen bond acceptors.
Hydrophobic (HY): The cyclobutane ring provides a distinct hydrophobic feature.
These features can be spatially arranged to create a 3D pharmacophore model. This model can then be used in virtual screening campaigns to search for new chemical entities that match the pharmacophoric query. The use of cyclobutane scaffolds in fragment-based drug discovery is an emerging area, with libraries of cyclobutane fragments being designed to explore novel chemical space. nih.gov
Illustrative Pharmacophore Model for Virtual Screening:
A hypothetical pharmacophore model derived from the binding mode of this compound could be used to screen a database of compounds. The performance of the pharmacophore model is often evaluated by its ability to enrich known active compounds from a dataset of decoys.
| Pharmacophoric Feature | Feature Type | 3D Coordinates (x, y, z) | Radius (Å) |
|---|---|---|---|
| Feature 1 | Hydrogen Bond Donor | (2.5, 1.8, 3.2) | 1.0 |
| Feature 2 | Hydrogen Bond Acceptor | (4.1, 0.5, 2.9) | 1.0 |
| Feature 3 | Hydrophobic | (1.0, 3.5, 1.5) | 1.5 |
This table presents a hypothetical pharmacophore model for illustrative purposes.
The application of such a model in a virtual screening workflow could lead to the identification of structurally diverse compounds that share the key binding features of this compound, potentially leading to the discovery of novel therapeutic candidates.
In Vitro Mechanistic Studies and Molecular Interactions of 2 1 Methylamino Cyclobutyl Ethanol
Biochemical Characterization of 2-[1-(Methylamino)cyclobutyl]ethanol as a Ligand or Substrate
Following a comprehensive review of scientific literature and chemical databases, no specific data was found regarding the biochemical characterization of this compound as a ligand or substrate. The interaction of this compound with enzymes or receptors has not been documented in the available public research.
Enzyme Inhibition/Activation Kinetics in Model Systems (e.g., Recombinant Enzymes)
There are currently no publicly available studies detailing the enzyme inhibition or activation kinetics of this compound in any model system, including those using recombinant enzymes. General principles of enzyme kinetics involve the study of the rates of enzyme-catalyzed chemical reactions. For instance, inhibitors can act in a competitive manner, where they bind to the active site of the enzyme and prevent the substrate from binding. nih.govnih.gov Uncompetitive inhibitors bind to the enzyme-substrate complex, and non-competitive inhibitors bind to a site other than the active site. nih.gov However, without experimental data, the specific kinetic parameters (e.g., Ki, IC50) for this compound cannot be provided.
Receptor Binding Assays with Isolated Protein Targets (In Vitro)
No in vitro receptor binding assay data for this compound is present in the scientific literature. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular receptor. These assays typically involve incubating the compound with isolated receptors and a radiolabeled ligand to measure the displacement of the radioligand by the test compound. For example, studies on the GABAA receptor have utilized such techniques to identify binding sites for various molecules. nih.govsandiego.edu Without such studies for this compound, its receptor binding profile remains unknown.
Elucidation of Molecular Pathways Affected by this compound in Cell-Free Systems
There is no information available from cell-free system studies to elucidate the molecular pathways affected by this compound. Cell-free systems are valuable tools for studying biological pathways without the complexity of a whole cell, allowing for direct observation of a compound's effect on specific biochemical cascades. nih.govnih.gov
Target Identification and Validation Using Proteomic Approaches (e.g., Affinity Chromatography)
No proteomic studies have been published that identify or validate the molecular targets of this compound. Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, are powerful methods for identifying the proteins that a small molecule interacts with within a complex biological sample. nih.govnih.govresearchgate.net This methodology is essential for understanding a compound's mechanism of action. nih.gov
Analysis of Downstream Biochemical Cascades (In Vitro)
In the absence of identified molecular targets, there is no research on the downstream biochemical cascades that might be affected by this compound in vitro. Understanding these cascades is critical to comprehending the full biological effect of a compound.
Structure-Activity Relationship (SAR) Studies at the Molecular Level (In Vitro/Theoretical)
No structure-activity relationship (SAR) studies for this compound have been reported. SAR studies involve synthesizing and testing a series of related compounds to understand how specific chemical features contribute to their biological activity. rsc.orgsigmaaldrich.commdpi.com These studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. mdpi.com Without a known biological activity or target for this compound, SAR studies have not been pursued.
Design and Synthesis of Analogs for SAR Probing
The exploration of a compound's Structure-Activity Relationship (SAR) is a cornerstone of drug discovery, aimed at optimizing a lead compound's efficacy and selectivity while minimizing off-target effects. This is achieved by systematically modifying its chemical structure and assessing the impact of these changes on its biological activity. For a molecule like this compound, a strategic analoging campaign would likely focus on several key structural motifs.
Key Structural Motifs for Analog Synthesis:
Cyclobutyl Ring: Modifications could include altering the ring size to cyclopropyl, cyclopentyl, or cyclohexyl to probe the impact of steric bulk and ring strain on receptor binding. Introduction of substituents on the cyclobutyl ring would explore specific hydrophobic or hydrophilic interactions within a binding pocket.
Methylamino Group: The secondary amine is a critical feature, likely involved in hydrogen bonding or ionic interactions. Analogs could include primary amines (demethylation), tertiary amines (e.g., dimethylamino), or replacement with other functional groups like amides or sulfonamides to modulate basicity and hydrogen bonding capacity.
Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol moiety is a prime candidate for hydrogen bonding. Analogs might involve altering the length of the alkyl chain (e.g., methanol (B129727) or propanol), esterification or etherification of the hydroxyl group to investigate the necessity of the hydrogen bond donor, or its replacement with other polar groups.
A hypothetical synthetic strategy for such analogs would likely involve multi-step sequences starting from commercially available cyclobutanone (B123998) derivatives. Standard organic chemistry transformations such as reductive amination, Grignard reactions, and various functional group interconversions would be employed to generate a library of diverse analogs for biological screening.
Correlation of Structural Features with In Vitro Biochemical Activities
Once a library of analogs is synthesized, they would be subjected to a battery of in vitro biochemical assays to determine their activity. The specific assays would depend on the therapeutic target of interest, which is not publicly defined for this compound. However, general principles can be applied to illustrate how structural features would be correlated with activity.
Hypothetical SAR Data Table:
Below is an interactive table illustrating a hypothetical SAR study for analogs of this compound against a generic receptor target. The data is purely illustrative to demonstrate the principles of SAR analysis.
| Compound ID | Cycloalkyl Ring | Amine Group | Side Chain | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Parent | Cyclobutyl | -NH(CH3) | -CH2CH2OH | 50 | 120 |
| Analog 1 | Cyclopropyl | -NH(CH3) | -CH2CH2OH | 250 | 600 |
| Analog 2 | Cyclopentyl | -NH(CH3) | -CH2CH2OH | 45 | 110 |
| Analog 3 | Cyclobutyl | -NH2 | -CH2CH2OH | 150 | 400 |
| Analog 4 | Cyclobutyl | -N(CH3)2 | -CH2CH2OH | 800 | >10000 |
| Analog 5 | Cyclobutyl | -NH(CH3) | -CH2OH | 75 | 200 |
| Analog 6 | Cyclobutyl | -NH(CH3) | -CH2CH2OCH3 | 500 | >10000 |
Interpretation of Hypothetical Data:
Cycloalkyl Ring: The data suggests that a cyclobutyl or cyclopentyl ring is optimal for binding (Parent vs. Analog 1 and 2).
Amine Group: The secondary amine appears crucial, as both the primary amine (Analog 3) and the tertiary amine (Analog 4) show significantly reduced activity, indicating a specific hydrogen bond interaction involving the N-H proton is likely critical.
Side Chain: The hydroxyl group is important for activity, and its conversion to a methoxy (B1213986) ether (Analog 6) results in a dramatic loss of potency, suggesting it acts as a key hydrogen bond donor. Shortening the side chain (Analog 5) is tolerated but not optimal.
This systematic approach allows researchers to build a pharmacophore model, which is a three-dimensional representation of the key chemical features required for biological activity. This model can then guide the design of more potent and selective compounds.
Analytical Method Development for 2 1 Methylamino Cyclobutyl Ethanol Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for separating 2-[1-(Methylamino)cyclobutyl]ethanol from impurities, reaction byproducts, or complex biological matrices. The development of reliable chromatographic methods is the first step in ensuring the purity of standards and the accurate measurement of the compound.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. Method optimization is critical to achieve adequate separation and peak resolution. A typical approach involves a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture.
The optimization process systematically evaluates several parameters:
Column Chemistry: C18 columns are often the first choice due to their versatility, but for polar, amine-containing compounds, columns with alternative selectivities or end-capping might provide better peak shape and retention.
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. The pH of the buffer is a critical parameter for ionizable compounds; for an amine like this compound, a slightly acidic pH (e.g., pH 3-4 using formic acid or phosphate (B84403) buffer) ensures the amine group is protonated, which can improve peak shape and retention on reversed-phase columns.
Gradient vs. Isocratic Elution: Isocratic elution uses a constant mobile phase composition, which is simpler and often sufficient for purity assessments. nih.gov Gradient elution, where the organic solvent concentration is increased over time, is more suitable for separating mixtures with a wide range of polarities.
Detection: The compound lacks a strong chromophore, making UV detection challenging. Detection may be set at a low wavelength (e.g., 200-210 nm), or a derivatization step with a UV-absorbing agent can be employed to enhance sensitivity. researchgate.net
Below is an interactive table summarizing typical starting parameters for HPLC method development.
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the amine for better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Elution Mode | Isocratic (e.g., 80% A / 20% B) | A starting point for purity analysis; can be switched to a gradient if needed. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 205 nm | Low wavelength for detecting compounds with limited UV absorbance. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the presence of polar hydroxyl and amine functional groups, this compound has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue.
Common derivatization strategies for amines and alcohols include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -OH and -NH groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This increases volatility and thermal stability.
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable, volatile derivatives.
Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
The table below outlines a hypothetical set of parameters for a GC-MS method.
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Derivatization Agent | BSTFA with 1% TMCS | Effective silylating agent for both hydroxyl and amine groups. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, nonpolar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, ramp to 280°C at 15°C/min | Temperature gradient to elute the derivatized compound effectively. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Scan Range | 40-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
Mass Spectrometry-Based Quantification and Metabolite Identification (In Vitro)
Mass spectrometry, particularly when coupled with liquid chromatography, is an essential tool for quantifying compounds in biological samples and identifying the structures of their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
For the sensitive and selective quantification of this compound in biological matrices like plasma or microsomal incubations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.com The development of a robust LC-MS/MS method focuses on optimizing both the chromatographic separation and the mass spectrometric detection.
The process typically involves:
Tuning and Optimization: The compound is infused directly into the mass spectrometer to optimize ion source parameters (e.g., electrospray voltage, gas flows, temperature) and identify the most abundant precursor ion. For this compound (MW 143.23), the protonated molecule [M+H]⁺ at m/z 144.2 would be selected in positive ion mode.
Fragmentation: The precursor ion (m/z 144.2) is subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and abundant product ions are chosen for quantification.
MRM Method Setup: A Multiple Reaction Monitoring (MRM) method is created, where the mass spectrometer is set to specifically monitor the transition from the selected precursor ion to the chosen product ions. This provides exceptional selectivity and sensitivity. mdpi.com
Chromatography: An LC method, similar to the HPLC method described earlier, is developed to separate the analyte from matrix components, minimizing ion suppression.
A hypothetical MRM method for the compound is detailed below.
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Amines readily form positive ions. |
| Precursor Ion (Q1) | 144.2 m/z | The protonated molecule, [M+H]⁺. |
| Product Ion (Q3) for Quantification | 113.1 m/z | Hypothetical fragment corresponding to the loss of the ethanol (B145695) group (-CH₂CH₂OH). |
| Product Ion (Q3) for Confirmation | 84.1 m/z | Hypothetical fragment corresponding to the cyclobutyl ring structure after further fragmentation. |
| Collision Energy (CE) | Optimized (e.g., 15-25 eV) | Energy required to produce the desired fragmentation. |
Fragmentation Pathway Analysis for Structural Elucidation of In Vitro Metabolites
To understand how this compound might be processed in a biological system, in vitro metabolism studies are conducted using liver fractions like microsomes or hepatocytes. bioivt.com These studies can reveal potential metabolic pathways. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is used to identify the resulting metabolites.
The analysis involves comparing samples incubated with and without the compound to find unique metabolic products. The exact mass measurements from HRMS allow for the prediction of elemental compositions for the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites. By analyzing the fragmentation patterns and comparing them to the parent compound, the site of metabolic modification can be deduced. researchgate.net
Potential in vitro metabolic pathways for this compound could include:
N-demethylation: Loss of the methyl group (-CH₃).
Hydroxylation: Addition of an oxygen atom, likely on the cyclobutyl ring.
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Phase II Conjugation: Glucuronidation or sulfation at the hydroxyl group.
The table below lists some predicted metabolites and their expected protonated masses.
| Metabolic Reaction | Predicted Metabolite | Formula | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| N-demethylation | 2-(1-Aminocyclobutyl)ethanol | C₆H₁₃NO | 116.1175 |
| Hydroxylation | 2-[1-(Methylamino)-hydroxycyclobutyl]ethanol | C₇H₁₅NO₂ | 146.1226 |
| Oxidation | [1-(Methylamino)cyclobutyl]acetic acid | C₇H₁₃NO₂ | 144.1070 |
| Glucuronidation | Ethanol-O-glucuronide conjugate | C₁₃H₂₃NO₇ | 322.1598 |
Electrochemical and Spectrophotometric Detection Methods for Research Applications
While chromatographic and mass spectrometric methods are dominant, electrochemical and spectrophotometric techniques can offer alternative or complementary approaches for specific research applications, often valued for their simplicity and low cost.
Electrochemical Detection: Electrochemical sensors could potentially be developed for the detection of this compound. Direct detection could be achieved by the electrochemical oxidation of the secondary amine group on the surface of a modified electrode (e.g., a glassy carbon electrode). eipbn.org Techniques like cyclic voltammetry or differential pulse voltammetry could be used to characterize the electrochemical behavior and develop a quantitative method. The sensitivity and selectivity of such a sensor would heavily depend on the electrode material and the experimental conditions, such as pH. nih.gov While not as selective as MS, this approach could be useful for rapid screening in simple matrices.
Spectrophotometric Detection: UV-Visible spectrophotometry is a simple and widely available technique. As the target compound lacks a significant chromophore, a direct measurement is impractical. However, a quantitative method can be developed based on a derivatization reaction that produces a colored product. researchgate.net For example, the secondary amine could react with a chromogenic agent, such as p-benzoquinone or other reagents that form colored condensation products (Schiff's bases), which can then be measured at a specific wavelength (λmax). researchgate.net The development of such a method would require optimization of reaction conditions (reagent concentration, pH, temperature, and time) to ensure a stable and reproducible color formation.
The table below provides a hypothetical summary for a spectrophotometric method.
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Derivatizing Reagent | p-Benzoquinone | Reacts with secondary amines to form a colored product. |
| Solvent/Medium | Ethanol | Common solvent for spectrophotometric analysis. |
| Wavelength of Max. Absorbance (λmax) | ~490 nm (Hypothetical) | The wavelength at which the colored product shows maximum absorbance. |
| Linearity Range | 1-10 µg/mL (Hypothetical) | The concentration range over which the absorbance is proportional to the concentration. |
Metabolic Transformations of 2 1 Methylamino Cyclobutyl Ethanol in in Vitro Systems
Identification of Phase I Metabolic Pathways in Isolated Enzyme Systems (e.g., Microsomes)
Phase I metabolic reactions are primarily catalyzed by enzymes located in the endoplasmic reticulum of liver cells, commonly prepared as microsomes for in vitro experiments. These reactions, which include oxidation, reduction, and hydrolysis, prepare the compound for Phase II conjugation. drughunter.com For 2-[1-(Methylamino)cyclobutyl]ethanol, the key Phase I pathways would likely involve hydroxylation and dealkylation.
Hydroxylation Reactions
Based on the structure of this compound, several hydroxylation reactions are plausible. The cyclobutyl ring and the ethyl group both contain carbon-hydrogen bonds that are susceptible to oxidation by cytochrome P450 (CYP450) enzymes. youtube.com Potential sites for hydroxylation include the cyclobutyl ring, leading to the formation of various hydroxylated isomers, and the ethyl side chain. The presence of an ethanol (B145695) group suggests that the compound may also interact with the microsomal ethanol-oxidizing system (MEOS), which can be induced by chronic ethanol consumption and involves a specific form of cytochrome P-450. nih.govnih.gov
Dealkylation Processes
The N-methyl group in this compound is a prime target for N-dealkylation, a common metabolic pathway for secondary amines. stpeters.co.in This reaction, also mediated by CYP450 enzymes, involves the oxidative removal of the methyl group, resulting in the formation of a primary amine metabolite and formaldehyde. nih.gov This process would yield 2-(1-aminocyclobutyl)ethanol. This dealkylation can significantly alter the biological activity of the parent compound.
Investigation of Phase II Conjugation Reactions in Cell-Free Preparations
Following Phase I metabolism, or in some cases, directly, the parent compound or its metabolites can undergo Phase II conjugation reactions. drughunter.com These reactions involve the addition of endogenous molecules to the compound, which generally increases its polarity and facilitates its elimination from the body. youtube.com For this compound and its potential Phase I metabolites, key conjugation pathways would include glucuronidation and sulfation.
Glucuronidation and Sulfation
The primary alcohol group in this compound is a key site for both glucuronidation and sulfation. Glucuronidation, the most common Phase II reaction, involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz This would result in the formation of an O-glucuronide.
Similarly, sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). The resulting sulfate (B86663) conjugate is highly water-soluble. Both glucuronidation and sulfation are major pathways for the detoxification and excretion of compounds containing hydroxyl groups. youtube.com
Other Conjugative Pathways
While glucuronidation and sulfation of the hydroxyl group are the most probable Phase II pathways, other possibilities exist. If N-dealkylation occurs, the resulting primary amine could potentially undergo acetylation. Additionally, although less common, conjugation with glutathione (B108866) could occur, particularly if reactive intermediates are formed during Phase I metabolism. youtube.com
Characterization and Structure Elucidation of In Vitro Metabolites
To definitively identify the metabolites formed in vitro, a combination of analytical techniques is employed. High-performance liquid chromatography (HPLC) is typically used to separate the parent compound from its metabolites. Subsequently, mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the molecular weights of the metabolites and provide information about their structures through fragmentation patterns. For unambiguous structure elucidation, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites is often required.
Based on the predicted pathways, a table of potential in vitro metabolites of this compound can be proposed:
| Metabolite | Metabolic Pathway | Description |
| Hydroxylated Metabolites | Phase I: Hydroxylation | Addition of a hydroxyl (-OH) group to the cyclobutyl ring or ethyl side chain. |
| 2-(1-Aminocyclobutyl)ethanol | Phase I: N-Dealkylation | Removal of the methyl group from the nitrogen atom. |
| O-Glucuronide Conjugate | Phase II: Glucuronidation | Addition of a glucuronic acid moiety to the primary alcohol group. |
| O-Sulfate Conjugate | Phase II: Sulfation | Addition of a sulfate group to the primary alcohol group. |
This table summarizes the most likely metabolic transformations of this compound in in vitro systems, providing a framework for experimental investigation and analysis.
Future Directions and Broader Academic Implications of 2 1 Methylamino Cyclobutyl Ethanol Research
Development of 2-[1-(Methylamino)cyclobutyl]ethanol as a Chemical Biology Probe
The development of novel chemical probes is essential for understanding complex biological systems. The structure of this compound contains key functional groups—a secondary amine and a primary alcohol—that could be functionalized to create such probes. For instance, the ethanol (B145695) moiety could be modified to attach fluorophores or affinity tags, while the methylamino group could interact with specific biological targets. The rigid, sterically hindered cyclobutane (B1203170) core could confer unique selectivity and pharmacokinetic properties to these probes, potentially enabling the study of specific enzymes or receptors with high precision.
Use of this compound as a Synthetic Building Block for Complex Molecules
In synthetic organic chemistry, the demand for novel building blocks to construct complex molecular architectures is constant. The strained four-membered ring of this compound makes it an interesting precursor for ring-opening or ring-expansion reactions, providing access to a variety of linear or larger cyclic structures that might be difficult to synthesize through other means. The presence of two distinct functional groups offers opportunities for orthogonal chemical transformations, allowing for the stepwise construction of more elaborate molecules, including potential pharmaceutical candidates and new materials.
Contributions to Fundamental Understanding of Cyclobutane and Aminocyclobutane Chemistry
The chemistry of cyclobutanes and aminocyclobutanes is a field of ongoing interest due to the inherent ring strain and unique stereochemical properties of the four-membered ring. Systematic investigation of the reactivity of this compound could provide valuable insights into the fundamental principles governing these classes of compounds. For example, studying the influence of the 1,1-disubstitution on the cyclobutane ring's stability and reactivity could challenge and refine existing theoretical models. Furthermore, exploring the conformational preferences of the substituents could enhance the understanding of stereoelectronic effects in small-ring systems.
Emerging Methodologies for Research on this compound
Advancements in analytical and computational chemistry are poised to play a crucial role in elucidating the properties of this compound. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy would be essential for characterizing the compound and its reaction products with high fidelity. In parallel, computational methods, such as density functional theory (DFT), could be employed to predict its conformational landscape, spectroscopic properties, and reaction mechanisms. The synergy between these advanced experimental and theoretical techniques will be instrumental in unlocking the full research potential of this and related molecules.
Q & A
Basic: What synthetic methodologies are commonly employed for 2-[1-(Methylamino)cyclobutyl]ethanol?
Answer:
The synthesis typically involves multi-step routes starting with cyclobutane derivatives. Key steps include:
- Cyclobutane functionalization : Alkylation or ring-opening reactions to introduce the methylamino group .
- Amino alcohol formation : Reductive amination or nucleophilic substitution to attach the ethanol moiety .
- Purification : Column chromatography or recrystallization to isolate the compound .
Critical parameters include solvent polarity (e.g., THF for better solubility), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., Pd/C for hydrogenation steps) .
Advanced: How can reaction conditions be optimized to mitigate stereochemical challenges in synthesizing this compound?
Answer:
Stereochemical control requires:
- Chiral auxiliaries : Use of enantioselective catalysts (e.g., BINAP ligands) to direct cyclobutane ring formation .
- Temperature modulation : Lower temperatures (−10°C) reduce racemization during amination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve stereoselectivity .
Validated via chiral HPLC or X-ray crystallography .
Basic: What spectroscopic and computational tools are critical for structural elucidation?
Answer:
- NMR : H and C NMR identify cyclobutyl protons (δ 1.5–2.5 ppm) and ethanol hydroxyl groups (δ 1.2–1.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 172.14) .
- Computational modeling : Density Functional Theory (DFT) predicts bond angles and ring strain (e.g., cyclobutane’s ~90° angles) .
Advanced: How does cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The 90° bond angles in cyclobutane increase ring strain, enhancing reactivity:
- Kinetic studies : Faster SN2 reactions compared to cyclohexane analogs due to reduced steric hindrance .
- Thermodynamic stability : Strain release drives exothermic reactions (ΔH ≈ −15 kJ/mol) in ring-opening alkylations .
Controlled via substituent positioning (e.g., methylamino groups stabilize transition states) .
Basic: What biological targets are hypothesized for this compound?
Answer:
- Enzyme inhibition : Potential interaction with monoamine oxidases (MAOs) due to amino alcohol motifs .
- Receptor binding : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) in neurological studies .
Preliminary assays (e.g., fluorescence polarization) screen activity against these targets .
Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives?
Answer:
Discrepancies arise from:
- Purity variations : Impurities >5% skew IC50 values; validate via HPLC (>98% purity) .
- Solubility effects : Use DMSO/water mixtures to ensure consistent bioavailability in assays .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies false positives from screening libraries .
Basic: What are the key physicochemical properties impacting experimental design?
Answer:
- LogP : Predicted ~1.2 (via ChemDraw) indicates moderate hydrophobicity, requiring balanced solvent systems (e.g., ethanol/water) .
- pKa : The amino group (pKa ~9.5) protonates in acidic conditions, affecting reaction kinetics .
- Thermal stability : Decomposes above 150°C; storage at −20°C under nitrogen is recommended .
Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (yield improvement from 60% to 85%) .
- Catalyst recycling : Immobilized Pd nanoparticles reduce costs in hydrogenation steps .
- In-line analytics : Real-time FTIR monitors intermediate formation to adjust conditions dynamically .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate at pH 2–12 and 40°C for 48h; analyze degradation via LC-MS .
- Kinetic profiling : Arrhenius plots predict shelf life (e.g., t90 >12 months at 25°C) .
Advanced: What computational models predict the compound’s interaction with biological membranes?
Answer:
- Molecular dynamics (MD) : Simulate lipid bilayer penetration using GROMACS; logP-membrane permeability correlations (R² >0.8) .
- Coarse-grained models : MARTINI forcefields predict partitioning coefficients (e.g., Pmem = 1.5 × 10⁻³ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
